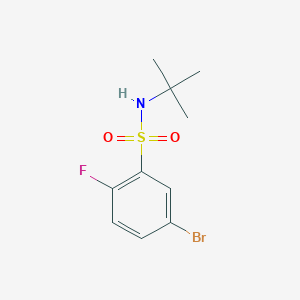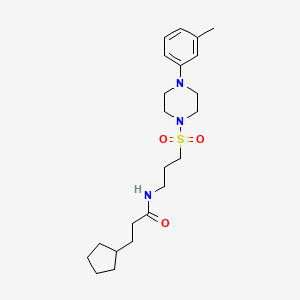
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives have been extensively studied due to their potential pharmacological properties. For instance, N-sulfonated derivatives of (2-furoyl)piperazine have shown promising antibacterial activity with mild cytotoxicity, indicating their potential for drug development . Similarly, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have been designed for the inhibition of glycine transporter-1, which is a target for modulating neurotransmitter levels in the central nervous system .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides under controlled conditions. For example, the synthesis of N-sulfonated derivatives of (2-furoyl)piperazine was achieved by treating 2-furoyl-1-piperazine with different alkyl/aryl sulfonyl chlorides . In the context of glycine transporter-1 inhibitors, optimization of the benzamide and central ring components of the core scaffold was crucial for achieving in vivo activity . These methods could be relevant for the synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be modified with various substituents to achieve desired pharmacological properties. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of related compounds, such as 3-((hetera)cyclobutyl)azetidines, which are analogues of piperazine . These techniques could be applied to analyze the molecular structure of "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" to understand its conformational flexibility and potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The N-sulfonated derivatives of (2-furoyl)piperazine, for example, were obtained through a reaction with sulfonyl chlorides . The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives involved multiple steps, including the conversion of starting materials through cyclization and substitution reactions . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial activity and cytotoxicity of these compounds are key properties that have been evaluated in the context of drug development . The hemolytic activity of new heterocyclic derivatives has also been assessed to determine their safety profile . These properties, along with solubility, stability, and reactivity, are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

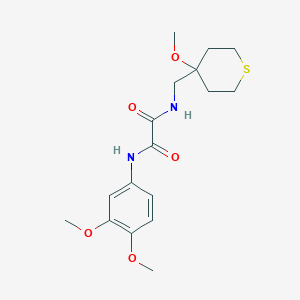
![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)

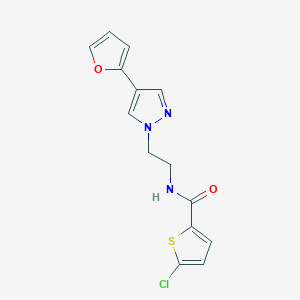

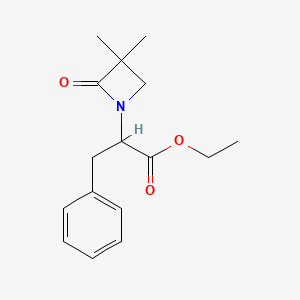
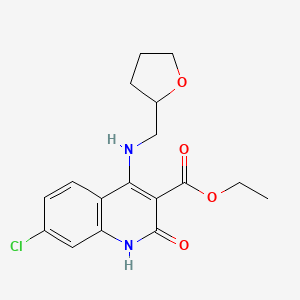

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
